molecular formula C9H6N2OS B1597178 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde CAS No. 321309-44-8

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

Cat. No.: B1597178
CAS No.: 321309-44-8
M. Wt: 190.22 g/mol
InChI Key: KCYKKBNXHITUOU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Organic Synthesis and Drug Discovery

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are fundamental building blocks in chemistry and biology. mdpi.comnih.gov Their prevalence is notable in a vast range of natural products, including essential molecules like vitamins, alkaloids, and antibiotics. scielo.br This natural abundance underscores their inherent "drug-likeness," and it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic motif. nih.gov

The significance of these structures in drug discovery is immense. mdpi.comresearchgate.net The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, enabling these molecules to engage in specific interactions with biological targets like enzymes and receptors. mdpi.comnih.gov This structural diversity allows medicinal chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective therapeutic agents. nih.gov Consequently, heterocyclic scaffolds are indispensable in the quest for new treatments for a wide array of diseases, including cancer, infections, and neurological disorders. scielo.brmdpi.com

The 1,2,3-Thiadiazole (B1210528) Moiety: Chemical Attributes and Research Relevance

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. nih.gov It is one of four possible isomers of thiadiazole, each possessing distinct chemical properties. chemicalbook.comrsc.org The 1,2,3-thiadiazole ring is of particular interest due to its unique reactivity and the diverse biological activities exhibited by its derivatives. nih.gove-bookshelf.de

A common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride. researchgate.nete-bookshelf.dewikipedia.org This method is adaptable for creating a variety of substituted 1,2,3-thiadiazoles. mdpi.com

Derivatives of 1,2,3-thiadiazole have been shown to possess a wide spectrum of pharmacological activities. Research has identified compounds with potent antiviral, antimicrobial, antifungal, and antitumor properties. nih.govacs.org This broad range of bioactivity makes the 1,2,3-thiadiazole scaffold a privileged structure in medicinal chemistry, continually inspiring the development of new therapeutic candidates. nih.gov

Table 1: Reported Biological Activities of 1,2,3-Thiadiazole Derivatives

Biological ActivityReference
Antiviral nih.gov
Anticancer / Antitumor nih.govacs.org
Antimicrobial nih.govacs.org
Antifungal nih.govacs.org
Plant Activators nih.gov

The Benzaldehyde (B42025) Fragment: Versatility in Organic Transformations and Functionalization

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde and serves as a cornerstone in organic synthesis. mdpi.comchemicalbook.com Its structure consists of a benzene (B151609) ring attached to a formyl group. mdpi.com This aldehyde functionality is a key reactive site, allowing benzaldehyde to participate in a wide array of chemical transformations.

It is a crucial precursor in the manufacturing of numerous other organic compounds, including dyes, cinnamic acid, and various pharmaceuticals. chemicalbook.comresearchgate.net The reactivity of the aldehyde group allows for transformations such as oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation and addition reactions. chemicalbook.com This versatility makes benzaldehyde an invaluable building block for creating more complex molecular architectures. researchgate.net In addition to its role in chemical synthesis, it is also used in the fragrance and flavoring industries. mdpi.commdpi.com

Table 2: Key Chemical Reactions of Benzaldehyde

Reaction NameReagentsProduct TypeReference
OxidationOxidizing agents (e.g., KMnO₄)Benzoic Acid chemicalbook.com
Cannizzaro ReactionAlcoholic potassium hydroxideBenzyl Alcohol and Potassium Benzoate chemicalbook.com
Benzoin CondensationAlcoholic potassium cyanideBenzoin chemicalbook.com
Perkin ReactionAnhydrous sodium acetate (B1210297) and acetic anhydrideCinnamic Acid chemicalbook.com

Rationale for Investigating the Hybrid Structure of 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

The investigation into the hybrid molecule this compound is driven by the principles of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological activity—to create a new molecule with potentially enhanced or novel properties. scielo.brmdpi.com

In this specific compound, the biologically active 1,2,3-thiadiazole moiety is coupled with the versatile benzaldehyde fragment. The rationale for this combination is multifaceted. The 1,2,3-thiadiazole ring provides a core structure known for a wide range of pharmacological effects. nih.gov The benzaldehyde portion, on the other hand, not only contributes its own chemical characteristics but also provides a reactive "handle"—the aldehyde group.

This aldehyde functionality is particularly valuable as it allows for a host of subsequent chemical modifications. It can be readily transformed into other functional groups, enabling the synthesis of a diverse library of derivative compounds. For instance, condensation reactions with various amines or active methylene (B1212753) compounds can be used to build more complex structures. This synthetic accessibility makes this compound an attractive intermediate for developing new chemical entities, particularly in the field of medicinal chemistry, where the exploration of new chemical space is crucial for discovering next-generation therapeutic agents. acs.orgresearchgate.net The fusion of these two important chemical motifs offers a promising platform for future research and development.

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYKKBNXHITUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380091
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
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Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-44-8
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1,2,3 Thiadiazol 4 Yl Benzaldehyde and Its Analogs

Retrosynthetic Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

A retrosynthetic approach to this compound suggests two primary disconnection strategies. The first, and most apparent, disconnection is at the C-C bond between the thiadiazole and the phenyl ring. This leads to two potential synthetic routes based on cross-coupling reactions:

Path A: This pathway involves a 4-halo-1,2,3-thiadiazole and a benzaldehyde (B42025) derivative, such as 4-formylphenylboronic acid, which would be coupled using a Suzuki-Miyaura reaction.

Path B: Alternatively, the disconnection could lead to a 4-(1,2,3-thiadiazolyl)boronic acid or a similar organometallic species and a 4-halobenzaldehyde.

The second major disconnection strategy involves breaking apart the 1,2,3-thiadiazole (B1210528) ring itself. This approach is based on the classical Hurd-Mori synthesis. This disconnection breaks the N-N and S-C bonds, leading back to a key α-methylene ketone precursor. Specifically, it would require a hydrazone derivative of a 4-acetylphenyl compound, where the acetyl group serves as the foundation for the thiadiazole ring, and the other substituent on the phenyl ring is either an aldehyde or a group that can be converted into an aldehyde.

Classical and Modern Synthetic Routes to the 1,2,3-Thiadiazole Core

Strategies for 1,2,3-Thiadiazole Ring Formation

The most established method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis . wikipedia.orghandwiki.org This reaction involves the cyclization of N-acyl or N-tosyl hydrazones of ketones that possess an α-methylene group, upon treatment with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds through the formation of a five-membered ring via intramolecular cyclization.

Modern variations and improvements on the Hurd-Mori reaction have been developed to enhance yields and operational simplicity. One such method involves a TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur under metal-free conditions. organic-chemistry.org Another efficient, room-temperature method reacts tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695), offering a wide substrate scope and good functional group tolerance. organic-chemistry.org These methods provide milder and often more efficient alternatives to the classical thionyl chloride-based procedure.

Precursor Design and Synthesis

The synthesis of the 1,2,3-thiadiazole ring begins with the appropriate precursor, typically a hydrazone. To synthesize the target molecule, one would start with a ketone containing the desired phenyl group, such as 4-acetylbenzonitrile (B130643) or a protected 4-acetylbenzaldehyde.

The general pathway involves two steps:

Hydrazone Formation: The starting ketone is reacted with a hydrazine (B178648) derivative. Common reagents include semicarbazide (B1199961), tosylhydrazine (to form tosylhydrazones), or other acylhydrazines. mdpi.com For instance, ketones can be treated with semicarbazide to afford semicarbazones, which are suitable substrates for the Hurd-Mori reaction. mdpi.com

Cyclization: The resulting hydrazone is then treated with a cyclizing agent. In the classical Hurd-Mori protocol, thionyl chloride is used in excess to effect the ring closure. mdpi.com In more modern approaches, different catalyst and reagent systems are employed, as noted previously. organic-chemistry.org

For example, a multi-step synthesis might involve reacting a ketone with semicarbazide hydrochloride to produce a semicarbazone intermediate, which is then cyclized using thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.com

Table 1: Comparison of Synthetic Methods for 1,2,3-Thiadiazole Ring Formation
MethodKey ReagentsConditionsAdvantagesReference
Hurd-Mori SynthesisHydrazone (e.g., N-tosylhydrazone, Semicarbazone), Thionyl Chloride (SOCl₂)Often requires heating or excess reagentClassical, well-established method wikipedia.orghandwiki.orgmdpi.com
TBAI-Catalyzed ReactionN-Tosylhydrazone, Sulfur (S₈), TBAIMetal-free, practicalImprovement on Hurd-Mori, good yields organic-chemistry.org
Ammonium Thiocyanate MethodTosylhydrazone, Ammonium ThiocyanateEthanol, Room TemperatureHighly efficient, mild conditions, wide substrate scope organic-chemistry.org

Introduction of the Benzaldehyde Moiety via Cross-Coupling or Functionalization Reactions

Once the 1,2,3-thiadiazole core is formed (or if a halogenated version is used as a starting material), the benzaldehyde moiety must be introduced. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that joins an organoboron compound with an organic halide or triflate. To synthesize this compound, this can be approached in two ways:

Coupling of 4-halo-1,2,3-thiadiazole with 4-formylphenylboronic acid .

Coupling of a 4-(1,2,3-thiadiazolyl)boronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde). researchgate.net

Studies on the Suzuki-Miyaura coupling of related heterocyclic systems, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that these reactions are highly effective. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system like toluene/water or dioxane. nih.govresearchgate.net The reaction can be tuned to be regioselective, allowing for the specific arylation at a desired position on the thiadiazole ring by controlling the temperature and stoichiometry. nih.govresearchgate.net

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Thiazole (B1198619)/Thiadiazole Systems
ReactantsCatalyst/BaseSolvent/TemperatureOutcomeReference
3,5-Dichloro-1,2,4-thiadiazole + Arylboronic acid (1.1 equiv.)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O/MeOH, Room TempMono-arylated product (e.g., 3-chloro-5-aryl-1,2,4-thiadiazole) nih.govresearchgate.net
3,5-Dichloro-1,2,4-thiadiazole + Arylboronic acid (2.2 equiv.)Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O/MeOH, RefluxDi-arylated product (3,5-diaryl-1,2,4-thiadiazole) nih.govresearchgate.net
4-Bromobenzaldehyde + Phenylboronic acidPd₂(dba)₃ / K₂CO₃Toluene, Reflux4-Phenylbenzophenone (after coupling at acyl chloride) mdpi.com

Sonogashira Coupling and Subsequent Transformations

An alternative to direct arylation via Suzuki coupling is a two-step approach beginning with a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orgyoutube.com

The synthetic sequence would be:

Sonogashira Coupling: A 4-halo-1,2,3-thiadiazole is coupled with a protected terminal alkyne, such as 4-ethynylbenzaldehyde (B1303622) (with the aldehyde group protected as an acetal) or, more commonly, with an alkyne surrogate like trimethylsilylacetylene. libretexts.org The reaction is typically carried out under mild conditions using a base like an amine. wikipedia.orgorganic-chemistry.org

Transformation of the Alkyne: If an alkyne like 4-ethynyl-1-(1,2,3-thiadiazole) is formed, the terminal alkyne must then be converted into an aldehyde. This can be achieved through various methods, such as the hydration of the alkyne to form a methyl ketone, followed by oxidation, or through direct oxidative cleavage of the alkyne to the carboxylic acid and subsequent reduction. A more direct route involves the anti-Markovnikov hydration of the terminal alkyne to yield the corresponding aldehyde.

This multi-step pathway offers flexibility but is generally less direct than the Suzuki-Miyaura approach for installing a benzaldehyde moiety.

Direct Functionalization of Phenyl-Thiadiazoles

The synthesis of this compound can be conceptually approached through the direct functionalization of a pre-formed 4-phenyl-1,2,3-thiadiazole (B1662399) core. This strategy involves introducing the aldehyde group (-CHO) onto the phenyl ring in a targeted manner. One of the most prominent methods for such a transformation is electrophilic aromatic substitution.

The Vilsmeier-Haack reaction stands out as a powerful and well-documented method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, an electrophilic chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis during workup to yield the desired aldehyde. wikipedia.org For this reaction to be effective, the aromatic substrate must be sufficiently activated, as is the case with phenols, anilines, and certain heterocycles. chemistrysteps.comwikipedia.org

In the context of 4-phenyl-1,2,3-thiadiazole, the thiadiazole moiety itself can act as a directing group, influencing the position of the incoming electrophile on the appended phenyl ring. Recent studies have demonstrated that the 1,2,3-thiadiazole ring can serve as an effective directing group for the ortho-C-H functionalization of an attached aromatic ring, facilitating reactions like amidation and alkynylation. nih.govresearchgate.net Competition experiments have shown the directing ability of the 1,2,3-thiadiazole group to be stronger than that of a carboxylate group. nih.gov This inherent directing capability suggests that a Vilsmeier-Haack reaction on 4-phenyl-1,2,3-thiadiazole would likely result in formylation at the para-position of the phenyl ring, directly yielding this compound. This is further supported by research on other heterocyclic systems where formylation is a key step for introducing functionalities via the resulting carboxaldehyde intermediate. ijpcbs.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Achieving optimal yields in the synthesis of this compound and its analogs, whether through direct functionalization or classical ring-forming reactions like the Hurd-Mori synthesis, requires meticulous optimization of various reaction parameters. mdpi.comwikipedia.org Key factors that are systematically varied include catalysts, solvents, temperature, and the electronic nature of the substituents on the starting materials.

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount. In modern variations of the Hurd-Mori reaction, which constructs the thiadiazole ring from hydrazones, metal-free conditions are often preferred. For instance, reacting N-tosylhydrazones with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst has been shown to produce aryl-1,2,3-thiadiazoles in yields ranging from 44% to 98%. mdpi.comorganic-chemistry.org In other heterocyclic syntheses, organic bases are screened for their catalytic efficacy. A study on the synthesis of chemistrysteps.comwisdomlib.orgnih.govthiadiazole derivatives compared triethylamine, piperidine (B6355638), and 1,4-diazabicyclo[2.2.2]octane (DABCO), finding DABCO to be a superior, non-toxic catalyst that afforded excellent yields. acs.orgacs.org Solvents are chosen based on reactant solubility and their ability to promote the desired reaction pathway; common choices include ethanol (EtOH), dimethylformamide (DMF), and dioxane. acs.orgacs.org

Temperature and Reaction Time: Reaction temperature and duration are critical, interdependent variables. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Optimization often involves finding the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe. For example, in the DABCO-catalyzed synthesis of chemistrysteps.comwisdomlib.orgnih.govthiadiazole derivatives, reflux conditions were found to be optimal, furnishing the product in high yield in just two hours. acs.org

Substituent Effects: The electronic properties of substituents on the starting materials can profoundly influence reaction outcomes. In a study on the synthesis of pyrrolo[2,3-d] wisdomlib.orgnih.govresearchgate.netthiadiazoles via the Hurd-Mori reaction, the nature of the N-protecting group on the pyrrolidine (B122466) precursor was crucial. nih.gov An electron-withdrawing methyl carbamate (B1207046) group resulted in superior yields of the desired thiadiazole, whereas electron-donating alkyl groups gave poor conversions. nih.gov This highlights the importance of considering electronic effects when designing a synthetic strategy.

The following table, adapted from a study on a related thiadiazole synthesis, illustrates a typical approach to optimizing reaction conditions by screening various catalysts and solvents. acs.org

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1TEAEtOH801063
2PiperidineEtOH801075
3DABCOEtOH80488
4DABCODioxane100481
5DABCODMF120573
6DABCOEtOH/Dioxane (3:1)100294

Purification and Isolation Methodologies in Academic Contexts

Following the chemical synthesis, a rigorous purification and isolation process is essential to obtain this compound in a form suitable for subsequent characterization and use. The specific protocol depends on the physical properties of the target compound and the nature of any impurities.

A typical workup procedure for a reaction mixture might involve quenching the reaction by pouring it into ice water, which often precipitates the crude product if it is a solid. researchgate.net The solid can then be collected by filtration. If the product remains in solution, an extraction is performed using an appropriate organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated in vacuo to yield the crude product. nih.gov

The primary methods for purifying solid thiadiazole derivatives are recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. wisdomlib.org The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture, and then the solution is allowed to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind. The choice of solvent is critical; examples used for thiadiazole derivatives include ethanol, ethyl acetate, and diisopropyl ether. nih.govnih.gov

Column Chromatography: For separating mixtures that are not easily purified by recrystallization, or for non-crystalline products, column chromatography (often flash chromatography) is the method of choice. nih.gov A slurry of silica (B1680970) gel in a nonpolar solvent is packed into a column, and the crude product is loaded onto the top. An eluent, typically a mixture of a nonpolar and a polar solvent (e.g., hexane (B92381)/ethyl acetate), is then passed through the column. Compounds separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the collection of pure fractions.

Thin-Layer Chromatography (TLC): Throughout the purification process, TLC is used to monitor the reaction's progress and to assess the purity of the fractions obtained from column chromatography. wisdomlib.org

Once the compound is isolated and purified, its structural integrity is confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, which together provide unambiguous evidence of the compound's identity and purity. nih.govnih.gov

Chemical Transformations and Reactivity Profiling of 4 1,2,3 Thiadiazol 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde is a primary site for a variety of chemical modifications, including nucleophilic additions, oxidation-reduction reactions, and condensations to form new carbon-nitrogen double bonds.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Wittig Reaction, Grignard Reactions)

Knoevenagel Condensation: The Knoevenagel condensation is a widely employed reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction involves the condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, the reaction with malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by piperidine (B6355638) or a similar base, leads to the formation of α,β-unsaturated products. These reactions are valuable for the synthesis of various derivatives with potential applications in materials science and medicinal chemistry. A study on the synthesis of 4-vinyl-1,2,3-thiadiazoles utilized Knoevenagel condensation to produce a range of structurally diverse compounds.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a stilbene-like derivative, where the carbonyl oxygen is replaced by the alkylidene group of the ylide. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide used. wikipedia.org While specific examples with this exact benzaldehyde (B42025) are not prevalent in the searched literature, the general reactivity of aromatic aldehydes in Wittig reactions is well-established. wikipedia.orgmasterorganicchemistry.comstackexchange.com

Grignard Reactions: Grignard reagents, being strong nucleophiles, readily add to the electrophilic carbonyl carbon of this compound. This reaction, followed by an acidic workup, results in the formation of secondary alcohols. The nature of the R-group in the Grignard reagent (R-MgX) determines the structure of the resulting alcohol. This transformation is a fundamental method for introducing new carbon substituents and creating more complex molecular architectures.

ReactionReactant(s)Catalyst/ConditionsProduct(s)
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate)Basic catalyst (e.g., piperidine, TiCl4-pyridine)α,β-unsaturated derivative
Wittig ReactionPhosphorus ylide (e.g., Ph3P=CHR)Anhydrous solvent (e.g., THF)Stilbene-like derivative
Grignard ReactionGrignard reagent (R-MgX)1. Anhydrous ether/THF 2. H3O+ workupSecondary alcohol

Oxidation and Reduction Pathways

Oxidation: The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), pyridinium (B92312) chlorochromate (PCC), or milder reagents like silver oxide. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, [4-(1,2,3-Thiadiazol-4-yl)phenyl]methanol. This reduction is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). nih.gov Sodium borohydride is a milder reagent and is often preferred for its selectivity, while LiAlH4 is a more powerful reducing agent.

ReactionReagent(s)Product
OxidationKMnO4, PCC, Ag2O4-(1,2,3-Thiadiazol-4-yl)benzoic acid
ReductionNaBH4, LiAlH4[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanol

Formation of Imines, Oximes, and Hydrazones

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. saspublishers.comnih.goveurjchem.comanjs.edu.iq This condensation reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. The resulting imines are versatile intermediates and have been explored for their biological activities.

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) yields the corresponding oxime, this compound oxime. rsc.org This reaction is a standard method for the derivatization of aldehydes and ketones. rsc.org Oximes are crystalline solids and can be useful for the characterization of the parent aldehyde.

Hydrazones: Hydrazones are formed through the reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). vjs.ac.vnnih.govmdpi.commdpi.comacs.org These reactions are often rapid and produce stable, crystalline products. Hydrazone derivatives of various heterocyclic aldehydes have been extensively studied for their potential pharmacological properties, including antimicrobial and anticonvulsant activities. For instance, hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde have shown significant antimycobacterial activity. mdpi.com

ReactionReactantProduct
Imine FormationPrimary amine (R-NH2)Imine (Schiff Base)
Oxime FormationHydroxylamine (NH2OH)Oxime
Hydrazone FormationHydrazine (NH2NH2) or substituted hydrazineHydrazone

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of three heteroatoms and the π-electron system. wikipedia.org Generally, the ring is relatively stable but can undergo specific reactions under certain conditions.

Electrophilic Aromatic Substitution on the Thiadiazole Ring

Electrophilic aromatic substitution on the thiadiazole ring is generally difficult. The presence of two nitrogen atoms makes the ring electron-deficient, thus deactivating it towards attack by electrophiles. nih.govnih.gov Unsubstituted 1,3,4-thiadiazole (B1197879) rings, for example, are resistant to electrophilic substitution. nih.gov However, the presence of activating groups on the ring can facilitate such reactions. For fused thiadiazole systems, electrophilic substitution may occur on the fused aromatic ring rather than the thiadiazole ring itself.

Nucleophilic Attack on the Thiadiazole Ring

The electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack. nih.govnih.gov Strong nucleophiles can lead to ring-opening reactions. nih.gov In substituted thiadiazoles, a good leaving group on the ring can be displaced by a nucleophile. For instance, halogenated thiadiazoles are important intermediates where the halogen atom can be readily substituted by various nucleophiles. nih.gov While specific studies on the nucleophilic attack on the 1,2,3-thiadiazole ring of this compound were not found in the searched literature, it is a plausible reaction pathway, especially if a suitable leaving group is present on the thiadiazole ring. Studies on benzo[1,2-d:4,5-d']bis( vjs.ac.vnnih.govresearchgate.netthiadiazole) have shown that bromine atoms on the fused ring system can undergo nucleophilic aromatic substitution. researchgate.net

Ring-Opening and Rearrangement Reactions

The 1,2,3-thiadiazole ring is known to undergo ring-opening reactions under thermal or photochemical conditions. This process typically involves the extrusion of a molecule of nitrogen gas (N₂) to generate a highly reactive thioketene (B13734457) intermediate. This intermediate is not stable and will readily undergo further reactions, including rearrangements and cycloadditions.

A notable rearrangement reaction that can be anticipated for derivatives of this compound is analogous to the thermal rearrangement observed for 4-iminomethyl-1,2,3-thiadiazoles. rsc.org In this type of transformation, the aldehyde group of this compound can first be condensed with a primary amine to form the corresponding imine. Upon heating, this imine can undergo a rearrangement to yield a 1,2,3-triazole-4-thiocarbaldehyde. rsc.org The facility of this rearrangement is influenced by the nucleophilicity of the imine nitrogen and the nature of any substituents on the thiadiazole ring. rsc.org

Furthermore, the thioketene intermediate formed from the decomposition of 4-aryl-1,2,3-thiadiazoles can, in some instances, undergo a Wolff-type rearrangement, although this is more characteristic of α-diazoketones. wikipedia.orgorganic-chemistry.org More commonly, the thioketene will react with available nucleophiles or undergo cycloaddition reactions. researchgate.net For example, in the presence of a base, 1,2,3-thiadiazoles can be cleaved to form alkynylthiolates, which can then be alkylated to produce 1-alkynyl thioethers. researchgate.net The presence of the electron-withdrawing benzaldehyde group is expected to influence the stability of the thiadiazole ring and the reactivity of the resulting thioketene intermediate. nih.gov

Transformations Involving the Phenyl Linker

The phenyl ring in this compound serves as a scaffold that can be subjected to various chemical modifications. The reactivity of this aromatic linker is significantly influenced by the electronic properties of the two substituents: the formyl group and the 1,2,3-thiadiazol-4-yl group.

Recent research has demonstrated that the 1,2,3-thiadiazole ring can function as a directing group for the ortho-C-H functionalization of an attached phenyl ring. nih.govresearchgate.net This allows for the selective introduction of various functional groups at the positions adjacent to the thiadiazole substituent. This directed functionalization can be achieved using transition metal catalysis, enabling reactions such as amidation and alkynylation. nih.gov The directing ability of the 1,2,3-thiadiazole has been shown to be stronger than that of a carboxylate group. nih.gov

Conversely, the electron-withdrawing nature of both substituents can activate the phenyl ring towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnih.gov While a halogen leaving group is typically required for SNAr reactions, the strong activation provided by the thiadiazole and aldehyde moieties might facilitate such reactions under specific conditions.

Chemo- and Regioselectivity Considerations in Derivatization

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity during its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key consideration is the competition between reactions at the aldehyde group, the thiadiazole ring, and the phenyl linker. For instance, in reduction reactions, a mild reducing agent might selectively reduce the aldehyde to an alcohol without affecting the thiadiazole ring. Conversely, harsher conditions could lead to the reduction of both functionalities or even cleavage of the heterocyclic ring. Similarly, in reactions involving nucleophiles, the aldehyde carbonyl is a primary site of attack, but as discussed, nucleophilic attack can also lead to the opening of the thiadiazole ring under certain conditions. researchgate.net The development of chemoselective synthetic methods is therefore crucial for the controlled modification of this molecule. nih.govnih.gov

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for transformations involving the phenyl ring. As established, the 1,2,3-thiadiazole moiety acts as an ortho-director for C-H functionalization reactions. nih.govresearchgate.net This provides a powerful tool for the selective synthesis of di-substituted phenyl derivatives. In electrophilic aromatic substitution reactions, the directing effects of both the aldehyde and thiadiazole groups must be considered, which can lead to complex product mixtures if not carefully controlled. The regioselectivity of rhodium-catalyzed annulation reactions of 1,2,3-thiadiazoles with alkynes has also been shown to be dependent on the electronic and steric properties of the reactants. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation Techniques for Research Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons of the benzene (B151609) ring, and the proton on the thiadiazole ring. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the para-substituted benzene ring will likely present as two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the aldehyde group are expected to resonate at a lower field (around δ 7.9-8.2 ppm) compared to the protons ortho to the thiadiazole ring (around δ 7.6-7.9 ppm) due to the electron-withdrawing nature of the formyl group. The single proton on the 1,2,3-thiadiazole (B1210528) ring is anticipated to appear as a singlet in the aromatic region, with its exact chemical shift influenced by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aldehydic carbon (C=O) is expected to have a characteristic resonance in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm. The carbon atoms of the benzene ring will show signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the aldehyde group and the carbon attached to the thiadiazole ring appearing at lower fields due to substituent effects. The carbon atoms of the 1,2,3-thiadiazole ring will also resonate within the aromatic region, and their specific shifts can be confirmed by advanced 2D NMR techniques such as HSQC and HMBC.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.5 - 10.5 (s)-
Aldehydic C-190 - 200
Aromatic CH (ortho to CHO)7.9 - 8.2 (d)130 - 135
Aromatic CH (ortho to thiadiazole)7.6 - 7.9 (d)125 - 130
Aromatic C (ipso to CHO)-135 - 140
Aromatic C (ipso to thiadiazole)-145 - 155
Thiadiazole CH8.5 - 9.5 (s)140 - 150
Thiadiazole C-150 - 160

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₆N₂OS), the molecular weight is 190.22 g/mol chemicalbook.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 190. Subsequent fragmentation is expected to involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of the formyl radical (•CHO) to give a fragment at m/z 161, or the loss of carbon monoxide (CO) to yield a fragment at m/z 162. The thiadiazole ring may undergo fragmentation through the loss of nitrogen gas (N₂) to produce a fragment at m/z 162, followed by further characteristic losses. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments with high accuracy.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Proposed Fragment Formula
190[M]⁺•[C₉H₆N₂OS]⁺•
162[M - CO]⁺• or [M - N₂]⁺•[C₈H₆N₂S]⁺• or [C₉H₆OS]⁺•
161[M - CHO]⁺[C₈H₅N₂S]⁺
134[C₈H₆S]⁺•[C₈H₆S]⁺•
103[C₇H₅N]⁺•[C₇H₅N]⁺•
77[C₆H₅]⁺[C₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the aldehydic C=O stretch, typically in the range of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations of the thiadiazole ring are expected in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C=S bond within the thiadiazole ring are often strong Raman scatterers. The symmetric stretching of the C-S-N system in the thiadiazole ring would also be Raman active. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **
Aldehydic C-H Stretch2820, 27202820, 2720
Aromatic C-H Stretch3000 - 31003000 - 3100
Aldehydic C=O Stretch1690 - 17151690 - 1715
Aromatic C=C Stretch1400 - 16001400 - 1600
C-N Stretch1300 - 13501300 - 1350
C-S Stretch600 - 800600 - 800

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound must be grown.

The crystal structure would confirm the planarity of the benzaldehyde (B42025) and thiadiazole rings. It would also reveal the dihedral angle between the planes of these two rings, which is a key conformational feature. Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, which govern the packing of molecules in the crystal lattice, would also be elucidated. While no specific crystal structure for the title compound is publicly available, analysis of related structures, such as 4,4'-(Benzo[c] rsc.orgdergipark.org.trthiadiazole-4,7-diyl)dibenzaldehyde, suggests that the molecule would likely adopt a largely planar conformation, with potential for π-stacking interactions between the aromatic and heteroaromatic rings in the solid state ossila.com.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are crucial for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of non-volatile organic compounds. For this compound, a C18 column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape researchgate.netnih.gov. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-320 nm. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) value would be determined and used to guide the development of a suitable solvent system for column chromatography purification.

Column Chromatography: For the purification of the crude product, column chromatography using silica gel as the stationary phase and a solvent system optimized by TLC is the standard procedure. The fractions are collected and analyzed by TLC to pool the pure product.

Interactive Data Table: Typical HPLC Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Computational Chemistry and Theoretical Modeling of 4 1,2,3 Thiadiazol 4 Yl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the geometry and electronic properties of molecules. For thiadiazole derivatives, Density Functional Theory (DFT) is a commonly employed method that provides a good balance between accuracy and computational cost. nih.gov Studies on various 1,3,4-thiadiazole (B1197879) derivatives using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), help in elucidating their optimized geometry and physicochemical properties. nih.gov

DFT calculations are instrumental in determining the reactivity and stability of molecules through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of chemical reactivity.

A low HOMO-LUMO gap signifies a molecule that is more reactive, as less energy is required to excite an electron from the ground state. For instance, a detailed DFT analysis on a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, revealed a calculated band gap of 2.426 eV, suggesting significant potential for biological and chemical activity. sapub.org The HOMO in such aromatic heterocyclic systems is typically distributed over the phenyl and thiadiazole rings, indicating these are the primary sites for electron donation in electrophilic reactions. Conversely, the LUMO is also delocalized across the rings, marking the regions susceptible to nucleophilic attack. sapub.org

Table 1: Representative Global Reactivity Descriptors Calculated for an Analogous Thiadiazole Compound

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1/ηThe reciprocal of hardness, indicating high polarizability.
Electrophilicity Index (ω) χ²/2ηMeasures the propensity to accept electrons.

This table presents conceptual formulas and descriptions for global reactivity descriptors. The values are dependent on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In a typical MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs of heteroatoms (like nitrogen and sulfur).

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. In 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, the hydrogen of the aldehyde group would be expected to be in a positive region.

Green regions represent neutral or zero potential.

For thiadiazole derivatives, MEP analysis typically shows the most negative potential localized around the nitrogen atoms of the thiadiazole ring, highlighting them as primary centers for hydrogen bonding and other electrophilic interactions. sapub.org The aldehyde group's oxygen atom would also present a region of negative potential. The aromatic protons and the aldehyde proton would show positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and properties. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the phenyl and thiadiazole rings.

Computational studies on other 1,2,4-thiadiazole (B1232254) derivatives have used DFT to explore conformational preferences. nih.gov These studies reveal that the orientation of different molecular fragments can significantly affect crystal packing and hydrogen bond networks. For this compound, the key dihedral angle is between the planes of the benzaldehyde (B42025) and thiadiazole rings. The molecule is largely planar, but slight twisting may occur to minimize steric hindrance. The lowest energy conformation would likely feature a near-coplanar arrangement, which maximizes π-system conjugation across the two rings. Molecular dynamics simulations, though not specifically reported for this compound, would further elucidate the dynamic behavior and stability of different conformations in various environments.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Vibrational Frequencies (FT-IR): DFT calculations can predict the infrared spectrum of a molecule. For analogous 1,3,4-thiadiazole compounds, calculated FT-IR spectra show good agreement with experimental data. nih.govresearchgate.net Key predicted vibrations for this compound would include C=O stretching of the aldehyde, C=N and C-S stretching within the thiadiazole ring, and C-H stretching of the aromatic and aldehyde protons.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR spectra are also performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Studies on related thiadiazoles have shown that calculated chemical shifts correlate well with experimental values. nih.govresearchgate.net For the target compound, the aldehyde proton would be expected to have a characteristic downfield shift in the 1H NMR spectrum. The aromatic protons would appear as multiplets, and the 13C NMR would show distinct signals for the carbonyl carbon, the thiadiazole ring carbons, and the phenyl carbons.

Table 2: Predicted vs. Experimental Spectroscopic Data for Analogous Thiadiazole Structures

Spectroscopic DataPredicted Range/Value (Computational)Experimental Range/Value
1H-NMR (Aldehyde H) ~9.8 - 10.2 ppmTypically ~9.5 - 10.5 ppm
13C-NMR (C=O) ~190 - 195 ppmTypically ~190 - 200 ppm
13C-NMR (Thiadiazole C) ~155 - 165 ppm~158 - 165 ppm nih.gov
FT-IR (C=O stretch) ~1690 - 1710 cm-1Typically ~1680 - 1715 cm-1
FT-IR (C=N stretch) ~1550 - 1600 cm-1~1575 cm-1 nih.gov

This table is a generalized representation based on data from analogous compounds and typical functional group ranges. Specific values would vary.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful asset for mapping reaction pathways and understanding mechanisms at a molecular level. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and predict the most favorable reaction routes.

While no specific studies elucidating the reaction mechanisms involving this compound have been published, computational methods could be applied to investigate various transformations. For example, DFT could be used to model the Hurd-Mori synthesis of the 1,2,3-thiadiazole (B1210528) ring itself, by mapping the cyclization of a hydrazone with a thionating agent. e-bookshelf.de Furthermore, the reactivity of the aldehyde group in reactions such as condensation or oxidation could be modeled to understand the transition state geometries and energy barriers, providing insights that are difficult to obtain through experimental means alone. A DFT analysis of a [3 + 2] heterocyclization reaction to form a 1,2,4-triazole (B32235) ring, for example, identified the cyclization stage as the most energy-intensive step. zsmu.edu.ua

Medicinal Chemistry Research: 4 1,2,3 Thiadiazol 4 Yl Benzaldehyde As a Pharmacophore

Design and Synthesis of Novel Thiadiazole-Benzaldehyde Hybrid Analogues

The design of novel analogues based on the 4-(1,2,3-thiadiazol-4-yl)benzaldehyde scaffold often employs a strategy of molecular hybridization. This approach combines the 1,2,3-thiadiazole (B1210528) core with other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced or novel biological activities. The synthesis of such hybrids typically involves multi-step reaction sequences.

A general synthetic approach to related 1,2,3-thiadiazole derivatives involves the Hurd-Mori reaction, where activated methylene (B1212753) ketones react with thionyl chloride and sodium azide, or the Pechmann reaction of diazoketones with thionyl chloride. For the specific construction of the this compound scaffold, a key step would be the formation of the thiadiazole ring from a precursor already containing the benzaldehyde (B42025) moiety, or a protected form of it. For instance, a common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives, which can be adapted, involves the condensation of a substituted benzaldehyde with a suitable amino-mercapto-thiadiazole. Another approach involves the reaction of thiosemicarbazide (B42300) with a substituted benzaldehyde to form a thiosemicarbazone, which is then cyclized to form the thiadiazole ring. researchgate.net

In the synthesis of related 1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the process starts with the synthesis of the core hydrazide, which is then condensed with various aldehydes to produce a series of hydrazide-hydrazone derivatives. mdpi.com Similarly, for the target scaffold, a key intermediate could be a substituted acetophenone (B1666503) which is then converted to the 1,2,3-thiadiazole ring, followed by oxidation of the methyl group to a formyl group.

For example, a series of novel 4-Benzyl-1,3-thiazole derivatives were synthesized using an analogue-based drug design approach, which could be conceptually applied to the this compound scaffold. nih.gov The synthesis of 1,2,4-triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine derivatives also provides insights into how a benzaldehyde moiety can be incorporated into a thiadiazole-containing heterocyclic system. nih.gov

The following table outlines a representative synthesis of a related thiadiazole derivative to illustrate the general synthetic strategies employed.

StepReactantsReagents and ConditionsProduct
1Thiosemicarbazide, 4-substituted BenzaldehydeEthanol (B145695), Reflux4-substituted Benzaldehyde Thiosemicarbazone
24-substituted Benzaldehyde ThiosemicarbazoneOxidizing Agent (e.g., FeCl3)2-amino-5-(4-substituted-phenyl)-1,3,4-thiadiazole

This table presents a generalized synthesis for a 1,3,4-thiadiazole derivative as a conceptual illustration.

Structure-Activity Relationship (SAR) Studies of Derivatives for Biological Efficacy

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on both the thiadiazole and the benzaldehyde rings. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Systematic modifications of the benzaldehyde ring in related thiadiazole structures have revealed significant impacts on biological activity. The position and electronic properties of substituents on the phenyl ring play a critical role. For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of electron-withdrawing or electron-donating groups at the para-position of the phenyl ring has been shown to modulate their anticonvulsant activity.

In a study of adenosine (B11128) A3 receptor antagonists with a thiazole (B1198619) and thiadiazole core, a methoxy (B1213986) group at the 4-position of the phenyl ring was found to greatly enhance binding affinity and selectivity. nih.gov This suggests that similar substitutions on the benzaldehyde ring of the this compound scaffold could be beneficial.

The following table summarizes the effect of benzaldehyde ring modifications on the biological activity of related thiadiazole derivatives.

Position of SubstitutionType of SubstituentObserved Effect on Biological ActivityReference Compound Class
4-positionMethoxy (-OCH3)Enhanced receptor binding affinity and selectivityThiazole/Thiadiazole Adenosine A3 Antagonists nih.gov
2-positionHalogen (e.g., Cl, F)Increased potency in some anticancer assays1,3,4-Thiadiazole derivatives nih.gov
3,4-positionsDimethoxyVaried effects depending on the target1,3,4-Thiadiazole derivatives nih.gov

Modifications to the thiadiazole core itself are another key aspect of SAR studies. In a study on nih.govnih.govresearchgate.netthiadiazole benzylamides as necroptosis inhibitors, it was found that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the nih.govnih.govresearchgate.netthiadiazole ring were optimal for activity. nih.gov This highlights the importance of steric and electronic factors at these positions.

For 1,3,4-thiadiazole derivatives, substitution at the 2- and 5-positions is a common strategy. For example, the introduction of an amino group or a substituted amino group at the 2-position can significantly influence the compound's biological profile. researchgate.net

The linker connecting the thiadiazole and benzaldehyde moieties, although direct in the parent scaffold, can be modified in analogue design. Introducing flexible or rigid linkers, such as amides or hydrazones, can alter the conformational properties of the molecule and its interaction with biological targets.

Isosteric replacement of the 1,2,3-thiadiazole ring with other five-membered heterocycles like 1,3,4-thiadiazole, 1,2,4-triazole (B32235), or oxadiazole is a common strategy to explore the importance of the core structure. In a study of adenosine A3 receptor antagonists, a switch between 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole regioisomers led to a dramatic difference in binding affinities, underscoring the critical role of the heterocyclic core's geometry. nih.gov Similarly, replacement of the nih.govnih.govresearchgate.netthiadiazole in necroptosis inhibitors with thiophene (B33073) derivatives was tolerated, although with some loss of potency. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. Research in this area focuses on identifying their molecular targets and elucidating the signaling pathways they modulate.

Thiadiazole derivatives have been shown to inhibit a variety of molecular targets. For example, certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against enzymes like histone deacetylases (HDAC) and kinases such as Abl and Src. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a particularly interesting target, as its aberrant activation is implicated in various cancers. jcpjournal.org Several heterocyclic compounds, including those containing thiadiazole moieties, have been investigated as STAT3 inhibitors. nih.govresearchgate.net For instance, a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold was designed to inhibit the STAT3 pathway. nih.gov These inhibitors often work by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization and translocation to the nucleus, thereby inhibiting the transcription of downstream target genes.

While direct evidence for the inhibition of STAT3 by this compound derivatives is still emerging, the known activity of other thiadiazole-containing compounds suggests that this is a promising avenue for investigation. Molecular modeling studies could provide insights into the potential binding modes of these compounds within the STAT3 SH2 domain.

A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway, another critical pathway in cancer progression. farmaceut.orgnih.gov This suggests that thiadiazole-benzaldehyde hybrids could potentially act on multiple signaling cascades.

The following table summarizes the inhibitory activities of related thiadiazole compounds on various molecular targets.

Compound ClassMolecular TargetMechanism of ActionBiological Effect
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analoguesSTAT3Binds to SH2 domain, inhibits phosphorylationAntiproliferative activity in cancer cells nih.gov
nih.govnih.govresearchgate.netThiadiazole benzylamidesNecroptosis pathwayInhibition of necroptosisCell death inhibition nih.gov
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativesMEK/ERK pathwaySuppression of MEK/ERK signalingInhibition of cancer cell proliferation farmaceut.orgnih.gov

Modulation of Cellular Processes (e.g., cell membrane integrity disruption, cell proliferation, and survival)

Derivatives of the thiadiazole scaffold have been shown to exert significant influence over fundamental cellular processes critical to cancer progression, including cell proliferation and survival. The ability of these compounds to cross cellular membranes facilitates their interaction with intracellular targets. nih.govnih.gov

Research has demonstrated that certain 1,3,4-thiadiazole derivatives can inhibit cell proliferation and induce apoptosis. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of HCT116 colorectal cancer cells, arrest the cell cycle in the G2/M phase, and induce apoptosis. farmaceut.org Similarly, other studies have reported that 1,3,4-thiadiazole derivatives can halt the cell cycle and trigger apoptosis in breast cancer cells (MCF-7). rsc.org The mechanism often involves interference with critical signaling pathways that regulate cell growth and survival. farmaceut.org

Furthermore, certain 1,3,4-thiadiazole derivatives have been shown to diminish the proliferation of leukemia HL-60 cells and promote their differentiation. nih.gov The structural features of the thiadiazole ring and its substituents play a crucial role in these activities. For example, some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been synthesized and shown to tightly bind to Hsp90, a chaperone protein vital for the stability and function of many proteins involved in tumor cell proliferation and survival. nih.gov The disruption of such pathways underscores the potential of thiadiazole-based compounds to modulate cancer cell survival.

In Vitro Biological Screening Methodologies for Research

A variety of in vitro screening methods are employed to evaluate the biological potential of new compounds based on the this compound pharmacophore.

Cell-based assays are fundamental in determining the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Studies have utilized this assay to evaluate the in vitro antitumor activities of thiadiazole derivatives against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HL-60 (leukemia). mdpi.comnih.gov For example, a series of 4-(2-hydroxyaryl)-1,2,3-thiadiazoles were tested for their cytotoxic effects against K562 (leukemia) and HeLa cell lines. One derivative, 4-(5-chloro-2-hydroxy-3-nitrophenyl)-1,2,3-thiadiazole, demonstrated significant growth inhibition against both cell lines with an IC₅₀ value of 10 μg/mL. researchgate.net Another study on 1,2,3-thiadiazole analogs of combretastatin (B1194345) A-4 (CA-4) reported considerable cytotoxic activity against the human myeloid leukemia HL-60 cell line, with IC₅₀ values as low as 13.4 nM. nih.gov

The results from these assays, often presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are critical for structure-activity relationship (SAR) studies, helping to identify the most potent compounds for further development. mdpi.com

Table 1: Cytotoxicity of Selected Thiadiazole Derivatives

Compound/DerivativeCell LineAssayIC₅₀ ValueSource
4-(5-chloro-2-hydroxy-3-nitrophenyl)-1,2,3-thiadiazoleK562 (Leukemia)Alamar Blue10 µg/mL researchgate.net
4-(5-chloro-2-hydroxy-3-nitrophenyl)-1,2,3-thiadiazoleHeLa (Cervical)Alamar Blue10 µg/mL researchgate.net
1,2,3-Thiadiazole Analog of CA-4HL-60 (Leukemia)MTT13.4 nM nih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)MTT49.6 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)MTT53.4 µM mdpi.com
5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazoleHL-60 (Leukemia)Clonogenic AssayLD₅₀ 2.2 µM nih.gov

Enzyme inhibition assays are crucial for elucidating the mechanism of action of thiadiazole derivatives. Many cellular processes are regulated by enzymes, and their inhibition can lead to therapeutic effects. Research has shown that thiadiazole compounds can inhibit a range of enzymes implicated in cancer and microbial diseases.

For instance, derivatives of 1,3,4-thiadiazole have been identified as inhibitors of kinases like Abl, Src, PI3K, EGFR, and HER-2, which are often overactive in cancer cells. nih.govnih.govnih.gov A series of nih.govnih.govmdpi.comtriazolo[3,4-b] mdpi.comnih.govmdpi.comthiadiazole derivatives were designed as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic microorganisms. Kinetic studies of the most potent derivative revealed a competitive type of inhibition. Similarly, other thiadiazole derivatives have been investigated as inhibitors of lipoxygenases (LOX) and topoisomerase II, enzymes involved in inflammation and DNA replication, respectively. nih.gov

The antimicrobial potential of thiadiazole derivatives is commonly assessed through susceptibility testing, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Numerous studies have reported the synthesis and antimicrobial evaluation of various thiadiazole derivatives against a spectrum of bacterial and fungal strains. nih.govnih.govresearchgate.net For example, a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives showed a potential antimicrobial effect, particularly against Gram-positive bacteria. mdpi.com The most active compound in this series displayed MIC values ranging from 1.95 to 15.62 µg/mL. mdpi.com Another study on nih.govnih.govmdpi.comtriazolo[3,4-b] mdpi.comnih.govmdpi.comthiadiazole derivatives reported significant antifungal activities, with some compounds showing MIC values as low as 0.5 µg/mL, which is more potent than the reference drug fluconazole. These findings highlight the utility of the thiadiazole scaffold in developing new antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound/Derivative SeriesMicroorganismMIC (µg/mL)Source
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15)Gram-positive bacteria1.95 - 15.62 mdpi.com
nih.govnih.govmdpi.comtriazolo[3,4-b] mdpi.comnih.govmdpi.comthiadiazole derivative (Compound 6h)Fungal strains0.5
1,3,4-Thiadiazole derivative (Compound 9b)Aspergillus fumigatus0.9 nih.gov
1,3,4-Thiadiazole derivative (Compound 9b)Geotrichum candidum0.08 nih.gov
1,3,4-Thiadiazole derivative (Compound 9b)Staphylococcus aureus1.95 nih.gov

Pre-Clinical Research Areas for Thiadiazole Derivatives

The promising in vitro results of thiadiazole derivatives have spurred further investigation in pre-clinical research, particularly in the field of oncology.

Thiadiazole derivatives have shown considerable potential as anticancer agents, with significant activity observed against leukemia and melanoma cell lines. nih.gov

In the context of leukemia, derivatives of 1,2,4-thiadiazole have demonstrated notable activity against human myeloid leukemia cell lines such as HL-60 and U937, with IC₅₀ values ranging from 0.24 to 1.72 μM. nih.gov Furthermore, certain 1,2,3-thiadiazole derivatives have exhibited potent cytotoxic activity against the HL-60 cell line. nih.gov

For melanoma, the same 1,2,4-thiadiazole derivatives that were active against leukemia cells also showed activity against the SK-MEL-1 melanoma cell line, with IC₅₀ values between 2.09 and 8.95 μM. nih.gov The development of compounds that are effective against aggressive cancers like melanoma is a significant area of preclinical investigation. mdpi.com The diverse mechanisms of action, including the induction of apoptosis and inhibition of key survival proteins, make thiadiazole-based compounds attractive candidates for further preclinical studies aimed at developing novel cancer therapies. nih.gov

Based on the available scientific literature, a detailed article on the medicinal chemistry research of the specific compound This compound as per the requested outline cannot be generated.

The existing body of research predominantly focuses on the biological activities of the isomeric scaffold, 1,3,4-thiadiazole , and its various derivatives. There is a significant lack of specific studies investigating the antimicrobial, antidiabetic, anti-inflammatory, or other biological activities of this compound itself.

Providing information on the 1,3,4-thiadiazole isomer would be scientifically inaccurate for the requested compound and would violate the strict requirement to focus solely on this compound. Isomers, while having the same chemical formula, can possess vastly different structural and electronic properties, leading to distinct biological and pharmacological profiles. For instance, research highlights that 1,3,4-thiadiazole derivatives exhibit a wide range of activities, including antifungal, antidiabetic, and anti-inflammatory properties. nih.govnih.govnih.govnih.govfrontiersin.org However, this information cannot be accurately extrapolated to the 1,2,3-thiadiazole isomer specified in your request.

Similarly, while some research exists for other derivatives containing the 1,2,3-thiadiazole ring, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, these findings are not directly applicable to the benzaldehyde functional group and its specific substitution pattern. mdpi.com

Therefore, due to the absence of specific research data for "this compound" in the scientific literature corresponding to the detailed outline, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the explicit constraints of the prompt.

Material Science and Advanced Materials Research Applications

Utilization as a Building Block for Polymeric Materials

The aldehyde functionality of 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde theoretically allows for its use as a monomer in the synthesis of various polymers.

Condensation Polymers with Aldehyde Reactivity

The aldehyde group can react with compounds containing active hydrogen atoms, such as amines, phenols, and amides, through condensation polymerization to form a variety of polymers including polyimines (Schiff bases), phenolic resins, and polyamides. For instance, reaction with diamines would yield polyimines with the 1,2,3-thiadiazole (B1210528) unit as a recurring motif in the polymer backbone. globethesis.com Such polymers could exhibit interesting thermal and mechanical properties. However, specific studies detailing the synthesis and characterization of condensation polymers derived from this compound are not found in the reviewed literature.

Conjugated Polymers Incorporating the Thiadiazole Moiety

The 1,2,3-thiadiazole ring is an electron-deficient system, which makes it a candidate for use as an acceptor unit in donor-acceptor (D-A) conjugated polymers. These polymers are of significant interest for applications in organic electronics. The combination of the electron-deficient thiadiazole and the phenyl ring could lead to materials with tunable electronic properties. Typically, such polymers are synthesized via cross-coupling reactions like Suzuki or Stille coupling, which would require further functionalization of the this compound monomer. There is no specific literature available on the synthesis of conjugated polymers using this particular benzaldehyde (B42025) derivative.

Application in Supramolecular Chemistry and Self-Assembly

The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The self-assembly of such ligands with metal centers can lead to highly ordered supramolecular structures with potential applications in gas storage, catalysis, and sensing. While the self-assembly of other thiadiazole derivatives has been studied, specific research on the supramolecular chemistry of this compound is not reported.

Role in Organic Electronic Materials (e.g., OLEDs, Sensors)

Thiadiazole derivatives are known for their electron-transporting properties and are often incorporated into materials for organic light-emitting diodes (OLEDs). The electron-deficient nature of the thiadiazole ring can facilitate electron injection and transport in OLED devices. Furthermore, the potential for functionalization of the thiadiazole ring and the benzaldehyde group could allow for the tuning of the emission color and efficiency.

In the context of sensors, the thiadiazole moiety can interact with specific analytes, leading to a detectable change in the material's optical or electronic properties. For example, the sulfur atom could exhibit affinity for heavy metal ions. However, no studies were found that specifically investigate the use of this compound in OLEDs or chemical sensors.

Development of Functional Materials with Tunable Properties

The inherent functionalities of this compound—the reactive aldehyde and the electronically active thiadiazole ring—present a theoretical basis for the development of a wide range of functional materials. By chemically modifying the aldehyde group or by incorporating the entire molecule into larger macromolecular structures, it could be possible to create materials with tailored optical, electronic, and thermal properties. The development of such materials would depend on the specific synthetic routes chosen and the other molecular components involved. As of now, the potential of this compound in this area remains unexplored in the available scientific literature.

Future Perspectives and Challenges in Research on 4 1,2,3 Thiadiazol 4 Yl Benzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-(1,2,3-thiadiazol-4-yl)benzaldehyde lies in its synthesis. Traditional methods, such as the Hurd-Mori reaction, often require harsh conditions and produce significant waste. organic-chemistry.orgmdpi.com The future of thiadiazole synthesis is increasingly focused on green chemistry principles to address these issues. mdpi.comnanobioletters.com

Key areas for development include:

Catalyst Innovation: The exploration of metal-free catalysts, such as TBAI (tetrabutylammonium iodide), presents a more environmentally benign alternative to traditional metal-based catalysts. organic-chemistry.org

Green Solvents: A shift away from hazardous organic solvents towards more sustainable options like ethanol (B145695) is a critical step. organic-chemistry.org Research into solvent-free or "wet-paste" conditions also shows promise for reducing environmental impact. mdpi.com

Energy-Efficient Methods: The use of microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnanobioletters.com Furthermore, electrochemical synthesis and visible-light photocatalysis are emerging as powerful, reagent-less techniques for constructing the 1,2,3-thiadiazole (B1210528) ring under mild conditions. organic-chemistry.orgacs.org

The following table summarizes some modern, sustainable approaches to the synthesis of 1,2,3-thiadiazoles that could be adapted for this compound.

Synthetic ApproachKey FeaturesPotential Advantages
TBAI-Catalyzed Reaction Metal-free conditions, uses N-tosylhydrazones and sulfur. organic-chemistry.orgImproved version of the Hurd-Mori reaction. organic-chemistry.org
Ammonium (B1175870) Thiocyanate (B1210189) Method Uses tosylhydrazones in ethanol at room temperature. organic-chemistry.orgHigh efficiency, wide substrate scope, eco-friendly solvent. organic-chemistry.org
Visible-Light Photocatalysis Employs a photocatalyst (e.g., cercosporin) and visible light. organic-chemistry.orgMild conditions, sustainable, and environmentally friendly. organic-chemistry.org
Electrochemical Synthesis Anodic oxidation of phenylhydrazone derivatives. acs.orgReagent-less, base-free, metal-free, oxidant-free. acs.org

Exploration of Novel Chemical Transformations

The aldehyde and thiadiazole moieties of this compound offer reactive sites for a wide range of chemical transformations. Future research will undoubtedly focus on leveraging these sites to create novel derivatives with enhanced or entirely new functionalities. The synthesis of Schiff's bases by reacting the aldehyde group with various amines is a common and effective method to generate a library of new compounds. wisdomlib.org

Future explorations may include:

Derivatization of the Aldehyde Group: Beyond Schiff base formation, reactions such as Wittig olefination, aldol (B89426) condensation, and oxidation/reduction can provide access to a diverse array of functional groups.

Modification of the Thiadiazole Ring: While the 1,2,3-thiadiazole ring is relatively stable, exploring reactions that modify its substituents or even induce ring-opening could lead to valuable synthetic intermediates. researchgate.net For instance, the ring can serve as a precursor to acetylenic compounds through oxidative extrusion of its heteroatoms. nih.gov

Advanced Drug Delivery Systems and Nanotechnology Integration

The integration of this compound and its derivatives into advanced drug delivery systems and nanotechnologies is a promising frontier. nih.gov This approach aims to improve the therapeutic efficacy of these compounds by enhancing their solubility, stability, and targeted delivery to specific cells or tissues.

Potential areas of development include:

Nanoparticle Conjugation: Attaching thiadiazole derivatives to the surface of nanoparticles (e.g., TiO2, gold, or magnetic nanoparticles) can facilitate targeted delivery and controlled release. bohrium.com The interaction between thiadiazole derivatives and nanoparticles can be studied using techniques like fluorescence emission spectroscopy. bohrium.com

Polymeric Micelles and Liposomes: Encapsulating the compound within these nanocarriers can improve its bioavailability and reduce off-target side effects.

Smart Drug Delivery Systems: Developing systems that release the thiadiazole compound in response to specific stimuli within the body, such as changes in pH or enzyme concentrations, could lead to more precise and effective treatments. The inclusion of a thiol group in a thiadiazole derivative, for instance, allows for the formation of disulfide bonds with nanovectors for targeted anticancer therapy. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. researchgate.net These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new drug candidates and materials.

Future strategies will likely involve:

Automated Synthesis: Employing robotic systems to perform parallel synthesis of thiadiazole derivatives, significantly increasing the number of compounds that can be produced in a short time.

HTS for Biological Activity: Using HTS assays, such as fluorescence-based screens, to rapidly test large compound libraries for activity against specific biological targets like enzymes or receptors. researchgate.net For example, HTS has been used to identify thiadiazole-based inhibitors of the TRPA1 channel, a target for pain disorders. researchgate.net

In Silico Screening: Utilizing computational models to predict the activity and properties of virtual compound libraries before their synthesis, thereby prioritizing the most promising candidates for experimental investigation. mdpi.com This can include docking studies to predict binding affinity to protein targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. mdpi.comnih.gov

Deepening Mechanistic Understanding of Biological and Material Applications

While numerous thiadiazole derivatives have shown promising biological activities, a deep mechanistic understanding of how they exert their effects at a molecular level is often lacking. researchgate.netnih.gov Future research must focus on elucidating these mechanisms to enable rational drug design and optimization.

Key research directions include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that thiadiazole derivatives interact with to produce their biological effects. nih.govnih.gov For instance, some thiadiazole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle and leading to anticancer effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and its derivatives and correlating these changes with their biological activity. researchgate.netnih.gov This helps in identifying the key structural features required for potency and selectivity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to visualize and understand the interactions between thiadiazole compounds and their biological targets at an atomic level. nih.govresearchgate.net These studies can reveal crucial binding modes and hydrogen bond interactions. nih.gov

Material Property Characterization: For material applications, a deeper understanding of how the molecular structure of this compound influences properties such as dye performance, photoluminescence, and electronic characteristics is essential. bohrium.comresearchgate.net

Addressing Contradictions in Reported Research Data (e.g., synthetic yields, spectral data)

As with any active area of research, discrepancies in reported data for this compound and its derivatives can arise. These contradictions can stem from variations in experimental conditions, purity of starting materials, and analytical techniques.

Challenges and future directions include:

Standardization of Protocols: A concerted effort to standardize synthetic protocols and analytical methods would improve the reproducibility of results across different laboratories.

Thorough Characterization: Comprehensive characterization of synthesized compounds using a suite of modern analytical techniques (e.g., NMR, HRMS, IR, and X-ray crystallography) is crucial for unambiguous structure confirmation. mdpi.comnih.govnih.govdergipark.org.tr Discrepancies between calculated and experimentally determined values from elemental analysis can sometimes point to complexities in coordination or the presence of solvates. nih.gov

Data Reporting and Sharing: Encouraging detailed reporting of experimental procedures and the open sharing of raw data would allow for better scrutiny and validation of research findings.

Investigating Isomeric Impurities: The synthesis of 1,2,3-thiadiazoles can sometimes lead to isomeric byproducts, such as 1,2,3-triazoles. Developing advanced analytical methods, like the combination of mass spectrometry with infrared ion-action spectroscopy, can help differentiate between such isomers and ensure the purity of the target compound. mdpi.com

The following table highlights common analytical techniques and potential sources of data contradiction.

Data TypeAnalytical Technique(s)Potential Sources of Contradiction
Synthetic Yield Gravimetric analysis, NMR with internal standardPurity of reagents, reaction scale, purification method, reaction monitoring.
Melting Point Melting point apparatusPurity of the compound, rate of heating, crystal form. wisdomlib.org
Spectral Data (NMR, IR, MS) NMR, FT-IR, Mass SpectrometrySolvent effects, sample concentration, instrument calibration, presence of isomers or impurities. mdpi.comnih.govdergipark.org.tr
Biological Activity (IC50) Cell-based assays, enzyme assaysCell line variations, passage number, assay conditions (incubation time, compound concentration), data analysis methods. nih.gov

By addressing these challenges and pursuing the outlined future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new innovations in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiadiazole precursors and benzaldehyde derivatives. For example, derivatives of 4-(1,2,3-thiadiazol-4-yl)phenyl groups are often prepared by reacting brominated intermediates with thioamides or via cycloaddition reactions . Purification typically involves recrystallization or column chromatography. Purity verification should employ HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., 1^1H-NMR, FT-IR) .

Q. What spectroscopic characterization data are critical for confirming the structure of this compound?

  • Methodological Answer : Key data include:

  • 1^1H-NMR : Aromatic proton signals between δ 7.5–8.5 ppm for the benzaldehyde moiety and thiadiazole ring protons.
  • FT-IR : Stretching vibrations for the aldehyde group (~1700 cm1^{-1}) and C=S bonds (~650 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 190.22 (matching C9_9H6_6N2_2OS) .

Q. How does the thiadiazole moiety influence the compound’s solubility and stability in experimental conditions?

  • Methodological Answer : The thiadiazole ring introduces polarizable sulfur and nitrogen atoms, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limiting aqueous solubility. Stability studies should assess degradation under light, heat, and varying pH. Computational tools (e.g., logP calculations) predict hydrophobicity, which aligns with experimental observations of limited water solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Solvent Selection : Acetonitrile or DMF at 20–60°C improves yield in nucleophilic substitution reactions .
  • Catalysis : Use glacial acetic acid or triethylamine to accelerate condensation steps .
  • Bioactivity Tuning : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to the benzaldehyde ring to enhance antifungal properties, as seen in related thiadiazole-containing antifungals .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Methodological Answer :

  • Discrepancy Analysis : Compare experimental 1^1H-NMR shifts with DFT-calculated values to identify tautomeric or conformational variations.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. oxadiazole isomers) .
  • 2D NMR : Use HSQC and HMBC to confirm connectivity in complex analogs .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Model interactions with targets like cytochrome P450 or fungal lanosterol demethylase using AutoDock Vina. For example, thiadiazole derivatives show π-π stacking with heme groups in antifungal targets .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .
  • QSAR : Correlate substituent electronegativity with IC50_{50} values to predict activity .

Q. What experimental approaches validate the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • Broth Microdilution : Follow CLSI guidelines (e.g., M27-A3 for fungi) to determine MIC values against Candida spp. or Aspergillus spp. .
  • Time-Kill Assays : Compare fungicidal vs. fungistatic effects at 2× MIC over 24 hours.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

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4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.